molecular formula C11H26Cl2N2 B1456346 n-Methyl-n-(3-piperidinylmethyl)-1-butanamine dihydrochloride CAS No. 1219979-44-8

n-Methyl-n-(3-piperidinylmethyl)-1-butanamine dihydrochloride

Cat. No.: B1456346
CAS No.: 1219979-44-8
M. Wt: 257.24 g/mol
InChI Key: MQOVDLZTEOPKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of N-Methyl-n-(3-piperidinylmethyl)cyclohexanamine dihydrochloride is C13H28Cl2N2 . Its average mass is 283.281 Da and its mono-isotopic mass is 282.162964 Da .

Scientific Research Applications

Biomonitoring in Occupational Settings

  • Biomonitoring for Occupational Exposure to Diisocyanates:
    • This study highlights the use of biomonitoring markers to assess occupational exposure to diisocyanates, chemicals known for causing health effects like allergic dermatitis and asthma. The research emphasizes the need for specific biomarkers and uniform analytical methods to improve the accuracy and comparability of exposure assessments (Scholten et al., 2020).

Advances in Solvent Applications

  • Activity Coefficients at Infinite Dilution of Organic Solvents:
    • This review discusses the use of 1-butyl-3-methylimidazolium dicyanamide in measuring activity coefficients at infinite dilution for various solutes. The study provides insights into the solvent's potential for separating alkenes from alkanes, highlighting its role in improving separation processes in industrial applications (Domańska, Wlazło, & Karpińska, 2016).

Analgesic Applications in Postoperative Pain Management

  • Use and Efficacy of Low-Dose Ketamine in Postoperative Pain:
    • This comprehensive review outlines the role of low-dose ketamine, an NMDA receptor antagonist, in managing acute postoperative pain. It underscores ketamine's potential as an adjunct to other analgesics, improving pain management and reducing opioid-related adverse effects, which could have parallels with the analgesic applications of related compounds (Schmid, Sandler, & Katz, 1999).

Properties

IUPAC Name

N-methyl-N-(piperidin-3-ylmethyl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-3-4-8-13(2)10-11-6-5-7-12-9-11;;/h11-12H,3-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOVDLZTEOPKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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